molecular formula C20H22N6O2 B2931641 N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide CAS No. 2034208-94-9

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide

Katalognummer: B2931641
CAS-Nummer: 2034208-94-9
Molekulargewicht: 378.436
InChI-Schlüssel: BBFOERVDTHOTRY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[1-(5-Cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide is a heterocyclic compound featuring a piperidine core substituted with a 5-cyclopropylpyrazole moiety at the N1 position and a 5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide group at the 4-position. Its structural complexity arises from the integration of multiple aromatic and aliphatic rings, which may confer unique physicochemical and pharmacological properties.

Eigenschaften

IUPAC Name

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-5-pyridin-3-yl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O2/c27-20(17-10-18(28-25-17)14-2-1-7-21-12-14)22-15-5-8-26(9-6-15)19-11-16(23-24-19)13-3-4-13/h1-2,7,10-13,15H,3-6,8-9H2,(H,22,27)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBFOERVDTHOTRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2)N3CCC(CC3)NC(=O)C4=NOC(=C4)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the individual ring systems, followed by their sequential coupling under controlled conditions. Common reagents used in these reactions include cyclopropylamine, pyrazole derivatives, piperidine, pyridine, and oxazole precursors. The reaction conditions often involve the use of catalysts, solvents, and temperature control to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high throughput and consistent quality .

Analyse Chemischer Reaktionen

Types of Reactions

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.

    Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals .

Wirkmechanismus

The mechanism of action of N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways and physiological processes. Detailed studies on its binding affinity, selectivity, and molecular interactions are essential to understand its full mechanism of action .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural analogs of this compound often differ in substituents on the piperidine ring or the oxazole/pyrazole systems. Below, we compare it with N-[1-(2-Chloroacetyl)piperidin-4-yl]-5-cyclopropyl-1,2-oxazole-3-carboxamide (reported in ), highlighting key differences and their implications.

Table 1: Structural and Physicochemical Comparison

Property Target Compound Compound
Piperidine Substituent 5-Cyclopropyl-1H-pyrazol-3-yl 2-Chloroacetyl
Oxazole Substituent 5-(Pyridin-3-yl) 5-Cyclopropyl
Molecular Formula Hypothetical: C21H23N5O2 (estimated) C14H18ClN3O3
Molecular Weight (g/mol) ~401.45 (estimated) 311.76
Key Functional Groups Pyridine, pyrazole, oxazole Chloroacetyl, cyclopropyl, oxazole
Potential Interactions Enhanced π-π stacking (pyridine), H-bonding (pyrazole) Electrophilic reactivity (chloroacetyl), lipophilicity (cyclopropyl)

Key Observations

Piperidine Substituent: The target compound’s 5-cyclopropylpyrazole group introduces a rigid, planar heterocycle, which may improve binding specificity through π-π interactions or hydrogen bonding with biological targets.

Oxazole Substituent :

  • Replacing cyclopropyl () with pyridin-3-yl in the target compound enhances aromaticity and polarity. This substitution likely improves aqueous solubility and introduces additional hydrogen-bonding capacity, which could enhance target affinity or pharmacokinetic profiles.

Molecular Weight and Complexity :

  • The target compound’s higher molecular weight (~401 vs. 311 g/mol) and aromaticity may reduce membrane permeability compared to the compound. However, this trade-off could be offset by improved target engagement in hydrophilic environments.

Research Implications

  • Pharmacological Potential: The pyridinyl and pyrazolyl groups in the target compound suggest suitability for kinase or GPCR modulation, whereas the chloroacetyl group in ’s compound may limit its therapeutic applicability due to nonspecific alkylation .
  • Synthetic Feasibility : The cyclopropane and pyrazole synthesis steps in the target compound may require specialized methodologies, increasing synthetic complexity compared to the chloroacetyl derivative.

Biologische Aktivität

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanism of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of oxazole derivatives and features a complex structure that includes a pyrazole moiety, piperidine ring, and pyridine component. The molecular formula is C20H23N5OC_{20}H_{23}N_5O with a molecular weight of 349.4 g/mol. Its unique structure may confer specific interactions with biological targets.

The primary target of this compound is the p21-activated kinase 4 (PAK4) . Inhibition of PAK4 has significant implications for various cellular processes:

  • Cell Growth Inhibition : The compound inhibits PAK4 activity, leading to reduced cell proliferation.
  • Promotion of Apoptosis : It induces apoptosis in cancer cells by activating pathways involving p53 and caspase-3 cleavage, which are critical for programmed cell death .
  • Cytoskeletal Regulation : The interaction with PAK4 affects the cytoskeleton, influencing cell shape and motility.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide:

StudyCell LineIC50 (µM)Mechanism
MCF-70.65Induces apoptosis via p53 activation
HeLa2.41Disrupts cell cycle at G0-G1 phase
PANC-10.75Selective inhibition against cancerous cells

These results indicate that the compound exhibits selective cytotoxicity against various cancer cell lines while sparing normal cells at higher concentrations.

Enzyme Inhibition

The compound also shows potential as an enzyme inhibitor:

  • Carbonic Anhydrases : It has been tested against human carbonic anhydrases (hCA I, II, IX, XII), demonstrating selective inhibition at nanomolar concentrations .

Pharmacokinetics

Pharmacokinetic studies suggest that the compound has favorable bioavailability characteristics due to its ability to interact effectively with target proteins like PAK4. The inhibition of PAK4 is linked to significant alterations in signaling pathways regulated by Rho family GTPases such as Rac and Cdc42, which are involved in cellular growth and survival.

Case Studies

Several case studies have focused on the therapeutic implications of this compound:

  • Study on MCF-7 Cells : A study demonstrated that treatment with the compound led to increased levels of p53 and activation of apoptotic pathways through caspase activation .
  • Molecular Docking Studies : Research employing molecular docking techniques indicated strong hydrophobic interactions between the compound's aromatic rings and amino acid residues in target proteins, similar to established drugs like Tamoxifen .

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound?

The synthesis involves multi-step reactions, including cyclization and coupling of oxazole and pyrazole intermediates. Key parameters include:

  • Catalysts/Solvents : Use of K₂CO₃ in DMF for nucleophilic substitutions (e.g., alkylation of pyrazole-thiol derivatives) .
  • Temperature Control : Room temperature for initial substitutions, followed by reflux for cyclization .
  • Purification : Column chromatography or crystallization to isolate intermediates and final products .

Q. How can structural characterization be systematically performed for this compound?

Utilize a combination of:

  • Spectroscopy : ¹H/¹³C NMR to confirm substituent positions on pyrazole, oxazole, and piperidine rings .
  • Mass Spectrometry : LC-MS for molecular weight validation and impurity profiling .
  • Elemental Analysis : To verify purity and stoichiometry .

Q. What methodologies are recommended for initial biological activity screening?

  • In Vitro Assays : Enzymatic inhibition studies (e.g., kinase or receptor-binding assays) using purified targets relevant to the compound’s heterocyclic motifs .
  • Cellular Models : Cytotoxicity or anti-proliferative assays in cancer cell lines, given the prevalence of pyrazole-oxazole hybrids in oncology research .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve potency?

  • Substituent Variation : Modify cyclopropyl (pyrazole), pyridinyl (oxazole), or piperidine groups to assess effects on target binding. For example:
  • Replace cyclopropyl with bulkier groups (e.g., 3,5-dimethylisoxazole) to enhance hydrophobic interactions .
  • Introduce electron-withdrawing groups (e.g., nitro) on the pyridine ring to modulate electronic properties .
    • Bioisosteric Replacement : Substitute oxazole with 1,2,4-oxadiazole to improve metabolic stability .

Q. What computational strategies are effective for predicting molecular interactions?

  • Molecular Docking : Use programs like AutoDock Vina to model binding poses with target proteins (e.g., kinases), leveraging crystallographic data from related compounds .
  • MD Simulations : Assess dynamic stability of ligand-receptor complexes over 100+ ns trajectories to identify critical interaction residues .

Q. How should contradictory data in synthetic yields or biological activity be resolved?

  • Reproducibility Checks : Standardize reaction conditions (e.g., solvent degassing in cross-coupling reactions to avoid side products) .
  • Counter-Screening : Validate biological activity in orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) to rule out false positives .

Q. What stability challenges arise during storage, and how can they be mitigated?

  • Degradation Pathways : Hydrolysis of the carboxamide group under acidic/basic conditions; monitor via accelerated stability studies (40°C/75% RH) .
  • Storage Recommendations : Lyophilized form at -20°C in inert atmospheres to prevent oxidation of the pyrazole ring .

Q. How can synthetic impurities be identified and controlled?

  • Analytical Methods : HPLC-MS for impurity profiling; common impurities include unreacted pyrazole intermediates or over-alkylated byproducts .
  • Process Optimization : Use scavenger resins (e.g., polymer-bound K₂CO₃) to trap excess reagents during workup .

Q. What alternative heterocyclic systems could replace the oxazole or pyrazole moieties?

  • Oxazole Alternatives : 1,3,4-Thiadiazole for improved metabolic stability .
  • Pyrazole Alternatives : Imidazo[1,2-b]pyridazine to enhance π-π stacking with aromatic residues in target proteins .

Q. How can synergistic effects with other pharmacophores be evaluated?

  • Hybrid Design : Conjugate with known bioactive scaffolds (e.g., benzimidazole for kinase inhibition) via flexible linkers .
  • Combinatorial Screening : Test in combination with standard therapeutics (e.g., cisplatin in cancer models) to identify additive or synergistic effects .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.